N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide
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Overview
Description
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide is a synthetic organic compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities, suggesting that they may interact with various targets in the body
Biochemical Pathways
Imidazole derivatives have been known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of the compound
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide
- N-[1-(1H-benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide
Uniqueness
N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-11(2)16(17-20-14-8-3-4-9-15(14)21-17)22-18(23)12-6-5-7-13(19)10-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDNTWUXRKXKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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